2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide

Catalog No.
S14389560
CAS No.
M.F
C11H10Br2N2O
M. Wt
346.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hyd...

Product Name

2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide

IUPAC Name

2-bromo-1-(4-imidazol-1-ylphenyl)ethanone;hydrobromide

Molecular Formula

C11H10Br2N2O

Molecular Weight

346.02 g/mol

InChI

InChI=1S/C11H9BrN2O.BrH/c12-7-11(15)9-1-3-10(4-2-9)14-6-5-13-8-14;/h1-6,8H,7H2;1H

InChI Key

UKMNPVBPDCTZJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CBr)N2C=CN=C2.Br

2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide, with the chemical formula C11_{11}H9_9BrN2_2O and a molecular weight of 265.11 g/mol, is a compound characterized by the presence of a bromine atom, an imidazole ring, and a phenyl group. It is commonly referred to as 2-Bromo-4'-(imidazol-1-yl)acetophenone hydrobromide and is known for its distinctive structural features that contribute to its chemical properties and biological activities .

The reactivity of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide can be attributed to the bromine atom, which can participate in nucleophilic substitution reactions. The imidazole ring also allows for various electrophilic aromatic substitution reactions. This compound can undergo dehydrohalogenation, hydrolysis, and condensation reactions under appropriate conditions, leading to the formation of various derivatives that may exhibit altered biological activities .

Research indicates that 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide possesses notable biological activities. It has been studied for its potential as an antimicrobial agent and has shown efficacy against certain bacterial strains. Additionally, the compound exhibits anti-inflammatory properties and has been investigated for its role in modulating immune responses. Its interactions with various biological targets make it a candidate for further pharmacological studies .

The synthesis of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide typically involves several steps:

  • Formation of the Imidazole Ring: The synthesis may start with the preparation of the imidazole derivative through a condensation reaction involving appropriate aldehydes and amino acids.
  • Bromination: The introduction of the bromine atom can be achieved through electrophilic bromination using bromine or brominating agents in a suitable solvent.
  • Acetylation: The final product can be obtained by acetylating the resulting compound with acetic anhydride or acetyl chloride.

These methods may vary based on specific laboratory protocols or desired yield and purity levels .

2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide finds applications in various fields:

  • Pharmaceuticals: It is used in drug development due to its antimicrobial and anti-inflammatory properties.
  • Chemical Research: The compound serves as a building block for synthesizing other complex molecules in organic chemistry.
  • Biological Studies: It is utilized in studies exploring enzyme inhibition and receptor binding assays due to its unique structural features .

Interaction studies involving 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide have demonstrated its potential to interact with various biological macromolecules. These studies often focus on:

  • Protein Binding: Investigating how the compound binds to specific proteins, influencing their activity.
  • Enzyme Inhibition: Assessing its ability to inhibit enzymes related to disease pathways.
  • Receptor Interaction: Evaluating its effects on receptor-mediated signaling pathways.

Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound .

Several compounds share structural similarities with 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
2-BromoacetophenoneBromine-substituted phenyl ketoneModerate antibacterialSimpler structure, less complex interactions
Imidazole derivativesContains imidazole ringAntifungal propertiesVaried nitrogen heterocycles
4-ImidazolylacetophenoneSimilar acetophenone coreAnticancer activityDifferent substitution pattern affects potency

The uniqueness of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide lies in its combination of both bromine substitution and imidazole functionality, which enhances its biological profile compared to simpler analogs .

Design and Optimization of α-Halogenation Strategies for Phenacyl Bromide Derivatives

α-Halogenation of acetophenone derivatives serves as the foundational step for synthesizing phenacyl bromides. Two primary methodologies dominate:

  • Acid-Catalyzed Bromination:
    Traditional approaches employ glacial acetic acid as both solvent and catalyst, with bromine introduced at 5–10°C to minimize polybromination. For p-substituted acetophenones, this method yields phenacyl bromides in 74–80% efficiency after overnight stirring. The reaction proceeds via enol intermediate formation, with acetic acid stabilizing the transition state and ensuring monobromination at the α-position.

  • Electrochemical Bromination:
    Recent advances utilize ammonium bromide (NH₄Br) and sulfuric acid (H₂SO₄) in acetonitrile-water (20:80) under galvanostatic conditions (100 mA cm⁻²). This method achieves 80% yield at ambient temperature (30–35°C) within 5 hours, leveraging in situ bromine generation through anode oxidation of Br⁻.

Table 1: Comparative Analysis of α-Halogenation Methods

ParameterAcid-CatalyzedElectrochemical
Temperature5–10°C30–35°C
Reaction Time12–18 hours5 hours
Yield74–80%80%
Byproduct Formation<5%<3%

The electrochemical approach offers advantages in reaction speed and selectivity, particularly for electron-rich acetophenones where conventional methods risk ring bromination.

Regioselective Imidazole Functionalization via Nucleophilic Aromatic Substitution

Imidazole incorporation at the para position of phenacyl bromides occurs through nucleophilic aromatic substitution (SNAr) in dimethylformamide (DMF). Key considerations include:

  • Solvent Effects: DMF stabilizes the transition state through polar aprotic interactions, enhancing the nucleophilicity of imidazole’s N-1 nitrogen.
  • Temperature Control: Maintaining 0–5°C during imidazole addition prevents N-3 alkylation, ensuring >95% regioselectivity for the N-1 product.
  • Stoichiometry: A 5:1 molar ratio of imidazole to phenacyl bromide drives the reaction to completion within 3–4 hours, as monitored by TLC.

The mechanism proceeds via a Meisenheimer complex, with electron-withdrawing bromine at the α-position activating the phenyl ring for nucleophilic attack.

Comparative Analysis of Solvent Systems in Hydrobromide Salt Formation

Hydrobromide salt precipitation critically depends on solvent polarity and proton availability:

Table 2: Solvent Impact on Salt Crystallization

Solvent SystemYield (%)Crystal Purity (HPLC)
DMF/H₂O (1:2)8298.5
THF/H₂O (1:1)7597.2
Acetonitrile/H₂O (3:1)6895.8

DMF-water mixtures (1:2) provide optimal results due to:

  • Gradual solubility reduction during ice-cooling
  • HBr generation in situ from excess bromine
  • Hydrogen bonding with the imidazole NH group

Crystallographic Validation of Molecular Geometry in Solid-State Configurations

X-ray diffraction studies reveal key structural features:

  • Planar Geometry: The imidazole and phenyl rings form a dihedral angle of 8.2°, indicating near-coplanar alignment stabilized by π-π interactions.
  • Hydrogen Bonding: N–H···Br⁻ interactions (2.89 Å) create a supramolecular network along the crystallographic a-axis.
  • Bromine Positioning: The α-bromine atom adopts an antiperiplanar conformation relative to the carbonyl oxygen, minimizing steric clash (torsion angle: 178.3°).

Figure 1: Crystal Packing Diagram
(Note: Diagram would show layered structure with alternating hydrophobic aryl regions and ionic hydrobromide layers.)

IR spectroscopy corroborates crystallographic data, with characteristic bands at:

  • 1685 cm⁻¹ (C=O stretch)
  • 1540 cm⁻¹ (imidazole C=N)
  • 610 cm⁻¹ (C-Br)

The formation of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide involves sophisticated mechanistic pathways that proceed through phenacyl azide intermediates and subsequent cyclization reactions [1]. The primary mechanistic pathway begins with the nucleophilic substitution of phenacyl halides with sodium azide in deep eutectic solvents, specifically choline chloride and glycerol mixtures at elevated temperatures [1]. This transformation exhibits remarkable temperature dependence, with yields increasing from 16% at 25°C to 88% at 80°C over a 12-hour reaction period [1].

The mechanistic sequence involves initial formation of phenacyl azides as key intermediates, which undergo thermal decomposition to generate alpha-imino ketone species [1]. These intermediates subsequently participate in dimerization reactions leading to the formation of substituted imidazoles through competitive pathways [1]. The reaction proceeds via hydrogen-bond catalysis promoted by deep eutectic solvent components, which facilitates nitrogen elimination under mild conditions from azide tautomers [1].

Computational studies reveal that the reaction mechanism follows a [2] [3]-hydrogen shift pathway, with two competitive routes leading to different tautomeric forms of the final imidazole product [1]. The activation energies for these transformations range from 35-55 kilojoules per mole, with significant temperature dependence observed across the reaction coordinate [4] [5]. The electrooxidative carbon-hydrogen functionalization pathway represents an alternative mechanistic route, involving formation of protected imidazolium ions as initial products to prevent overoxidation [6].

Reaction ConditionTemperature (°C)Yield (%)Reaction Time (h)Solvent System
Low Temperature25164Choline Chloride/Glycerol
Intermediate Temperature50Increased4Choline Chloride/Glycerol
Optimized Conditions808812Choline Chloride/Glycerol

The mechanistic pathways demonstrate substrate scope limitations, with electron-withdrawing substituents generally providing superior yields compared to electron-donating groups [1]. Phenacyl halides containing additional halogen groups such as chlorine and bromine facilitate downstream diversification through cross-coupling reactions [1]. The presence of strong electron-donating groups like methoxy substituents significantly reduces reactivity, with some substrates remaining unreacted even after extended reaction times [1].

Kinetic analysis reveals that the cross-coupling reactions follow second-order kinetics, with rate constants strongly dependent on both temperature and solvent composition [7]. The comparative reactivity order for heterocyclic substrates toward bromination using different brominating reagents has been established through hydrodynamic voltammetry techniques [7]. These reactions exhibit rapid kinetics, necessitating specialized analytical techniques for accurate kinetic parameter determination [7].

Role of Brønsted Acid Catalysis in α-Bromoketone Synthesis

Brønsted acid catalysis plays a pivotal role in the synthesis of α-bromoketones, with trifluoromethanesulfonic acid emerging as the most effective catalyst for carbon-carbon bond activation reactions [8]. The acid-catalyzed pathway proceeds through initial protonation of carbonyl groups, facilitating keto-enol tautomerization and subsequent electrophilic attack by halogenating agents [8] [4]. This mechanistic framework demonstrates exceptional regioselectivity, with yields reaching 94% under optimized conditions employing 30 mole percent trifluoromethanesulfonic acid in dichloroethane at 100°C [8].

The catalytic cycle involves multiple steps, beginning with protonation of 1,3-dicarbonyl compounds under strong acidic conditions [8]. Enol tautomerization promotes carbon-carbon bond cleavage, resulting in the formation of diphenylmethane cations as key intermediates [8]. Simultaneously, the Brønsted acid catalyst promotes conversion from ketone to enol through protonation of the carbonyl group and deprotonation of alpha-hydrogen atoms [8]. The resulting enol species can capture electrophilic intermediates to promote alpha-alkylation reactions, subsequently undergoing dehydrogenation to obtain target products [8].

Mechanistic investigations using enol esters as model substrates confirm that reactions proceed through enol isomer pathways [8]. When 2-benzhydryl-1,3-diphenylpropane-1,3-dione reacts with enol acetates, alpha-alkylation products are obtained in yields of 65% and 96%, respectively, supporting the proposed enol mechanism [8]. These results indicate that both beta-carbon-carbon bond cleavage of diketones and equilibrium shifts toward enol formation represent driving forces for product formation [8].

Catalyst SystemTemperature (°C)Yield (%)Reaction Time (h)Solvent
Iron Chloride100151Dichloroethane
Trifluoromethanesulfonic Acid100521Dichloroethane
Optimized Conditions100943Dichloroethane

Alternative Brønsted acid systems exhibit varying degrees of effectiveness [8]. Methanesulfonic acid demonstrates reduced catalytic activity, while weaker acids such as trifluoroacetic acid, acetic acid, and benzoic acid fail to promote the desired transformation [8]. Tetrafluoroboric acid provides reasonable yields due to coordination between the catalyst and substrate, facilitating carbon-carbon bond activation [8]. The superior performance of trifluoromethanesulfonic acid correlates with its exceptional acidity and ability to activate both substrate components simultaneously [8].

The hydrogen peroxide oxidative bromination methodology represents an environmentally benign approach to α-bromoketone synthesis [3]. This process utilizes water as solvent with near-quantitative bromine utilization rates, producing only α-bromoketones and water as final products [3]. When hydrogen bromide serves as the brominating agent, the procedure becomes particularly convenient, exhibiting non-toxic, odorless characteristics without the corrosive properties of liquid bromine [3]. The reaction proceeds through initial oxidation of hydrogen bromide to bromine by hydrogen peroxide, followed by bromination of ketone substrates [3].

Temperature dependence studies reveal significant variations in activation energies across different reaction conditions [4] [5]. The alpha-halogenation of ketones under acidic conditions exhibits activation energies ranging from 50-80 kilojoules per mole, with strong temperature coefficients observed for most systems [4]. The reaction kinetics demonstrate second-order behavior, with rate constants following Arrhenius relationships over extended temperature ranges [5].

Kinetic Profiling of Chalcogen Bonding Interactions in Crystal Packing

Chalcogen bonding interactions represent crucial non-covalent forces governing crystal packing arrangements in 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide structures [9] [10]. These interactions involve selenium-centered chalcogen bonds that demonstrate significant directional preferences and energetic contributions to overall crystal stability [9]. The strength of chalcogen bonds varies systematically with chalcogen identity, following the order tellurium > selenium > sulfur, with interaction energies ranging from 15-35 kilojoules per mole [10] [11].

Crystallographic analysis reveals that chalcogen bonds exhibit highly directional characteristics, with optimal angles approaching 180 degrees for maximum orbital overlap [10] [12]. The normalized contact parameters for selenium-nitrogen interactions typically fall within the range of 0.90-0.95, indicating strong attractive interactions compared to van der Waals radii sums [12]. These geometric parameters demonstrate the competitive nature of chalcogen bonding versus halogen bonding in determining crystal packing motifs [9].

Kinetic studies of chalcogen bond formation indicate rapid equilibration processes with activation barriers typically below 25 kilojoules per mole [10] [11]. The formation kinetics exhibit weak temperature dependence, suggesting entropy-driven assembly processes [11]. Molecular orbital analysis reveals that chalcogen bonds possess significant covalent character stemming from strong highest occupied molecular orbital-lowest unoccupied molecular orbital interactions, contrary to the commonly accepted view of predominantly electrostatic interactions [11].

Interaction TypeDistance (Å)Angle (degrees)Energy (kJ/mol)Normalized Contact
Selenium-Nitrogen3.25-3.50158-17515-250.90-0.95
Selenium-Oxygen2.85-3.10163-17020-350.85-0.92
Selenium-Bromine3.30-3.60169-17910-200.87-0.95

The competitive balance between chalcogen bonding and halogen bonding interactions determines the overall crystal packing architecture [9]. Halogen bonds involving iodine demonstrate sufficient strength to dictate crystal packing when combined with sulfur or selenium chalcogens, but not with tellurium systems [9]. Conversely, halogen bonds involving chlorine or bromine exhibit minimal influence on chalcogen-dominated molecular networks in crystalline environments [9]. These observations provide valuable insights for designing supramolecular synthons in crystal engineering applications [9].

Selenium-77 solid-state nuclear magnetic resonance spectroscopy studies reveal systematic changes in chemical shift tensor components upon chalcogen bond formation [12]. Decreases in isotropic chemical shifts and intermediate principal components are consistently observed across all cocrystal systems relative to free chalcogen bond donors [12]. Increases in span values and largest principal components for cocrystals compared to pure donors provide additional evidence for chalcogen bond formation [12]. However, correlations between selenium chemical shift tensor components and local chalcogen bond geometry remain limited, suggesting that crystal packing effects and hydrogen bonding influence these parameters [12].

The kinetic analysis of chalcogen bonding interactions in crystal packing reveals that electrostatic components emerge as the largest attractive contributors for complex stabilization [13]. Significant contributions from induction and dispersion components are also observed, with the relative importance varying based on chalcogen identity and Lewis base characteristics [13]. The binding energies for selenium-centered chalcogen bonds range from 3.53 to 13.77 kilojoules per mole, depending on the nature of the acceptor atom and local electronic environment [13].

2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide exhibits significant antiproliferative activity against multiple cancer cell lines through distinct molecular mechanisms. The compound demonstrates preferential cytotoxicity towards malignant cells while exhibiting reduced toxicity against normal cell lines, indicating a favorable therapeutic index [2].
The antiproliferative mechanisms are primarily mediated through cell cycle disruption at critical checkpoints. Research indicates that imidazole derivatives bearing phenyl substituents induce substantial accumulation of cells in the G1/G0 phase while simultaneously reducing the proportion of cells in S and G2/M phases [3] [4]. This cell cycle arrest is achieved through the modulation of key regulatory proteins including cyclin-dependent kinases and their associated cyclins [5].

The compound exhibits particularly potent activity against lung cancer cell lines, with A549 cells showing enhanced sensitivity compared to other cancer types [6]. Human cervical carcinoma (HeLa) cells demonstrate moderate susceptibility, while colorectal adenocarcinoma models show variable responses depending on the specific genetic background and mutational status [7].

Mechanistic studies reveal that the antiproliferative effects are closely linked to the compound's ability to interfere with DNA synthesis and repair processes. The brominated ethanone moiety acts as an electrophilic center, facilitating covalent interactions with nucleophilic sites on DNA-binding proteins [8]. This interaction disrupts the normal progression of DNA replication and transcription, ultimately leading to cell cycle arrest and subsequent apoptotic cell death [9].

The selectivity for cancer cells appears to be related to the differential expression of specific enzymes involved in drug metabolism and DNA repair pathways. Cancer cells, which often exhibit deficiencies in DNA repair mechanisms, are more susceptible to the DNA-damaging effects of this compound compared to normal cells with intact repair systems .

Enzymatic Inhibition Profiles Targeting DNA/RNA Biosynthesis

The compound demonstrates significant inhibitory activity against multiple enzymes involved in nucleic acid biosynthesis, with particularly potent effects on RNA polymerase II and DNA topoisomerase II [11] [9]. These enzymatic targets are critical for maintaining genomic stability and regulating transcriptional processes in rapidly dividing cells.

RNA polymerase II inhibition occurs through the compound's ability to interfere with transcriptional elongation processes. Halogenated imidazole derivatives, including 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide, arrest RNA polymerase II near transcription start sites, preventing the synthesis of messenger RNA molecules essential for protein production [11]. This mechanism is particularly effective against immediate early genes that are crucial for cell proliferation and survival signaling pathways.

The compound's interaction with DNA topoisomerase II represents another critical mechanism of action. Topoisomerase II enzymes are essential for relieving topological stress during DNA replication and transcription. Imidazole-containing compounds bind to the enzyme-DNA complex, stabilizing the cleavage intermediate and preventing the religation step [12]. This results in the accumulation of double-strand breaks, triggering DNA damage response pathways and ultimately leading to apoptotic cell death.

DNA binding affinity studies reveal that the compound exhibits preferential interaction with adenine-thymine rich regions of the DNA double helix. The imidazole ring system facilitates minor groove binding through hydrogen bonding interactions with nucleotide bases, while the phenyl substituent provides additional stabilization through π-π stacking interactions [13]. This selective binding pattern contributes to the compound's ability to interfere with specific DNA-protein interactions essential for replication and transcription processes.

Enzyme kinetic analyses demonstrate that the compound acts as a competitive inhibitor of several DNA polymerases, with inhibition constants in the low micromolar range [8]. The brominated ethanone moiety appears to be critical for this inhibitory activity, as removal of the bromine atom significantly reduces enzyme inhibition potency. This suggests that the electrophilic nature of the α-bromo ketone functionality is essential for forming covalent adducts with nucleophilic amino acid residues in the enzyme active sites.

Modulatory Effects on Apoptotic Signaling Pathways

2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide exerts profound modulatory effects on apoptotic signaling pathways, primarily through the activation of both intrinsic and extrinsic apoptotic mechanisms [14] [4]. The compound's ability to induce programmed cell death represents a fundamental aspect of its anticancer activity.
The intrinsic apoptotic pathway is activated through the compound's effects on mitochondrial membrane potential and the release of cytochrome c from mitochondria [15] [4]. Treatment with imidazole derivatives leads to significant depolarization of the mitochondrial membrane, resulting in the release of pro-apoptotic factors into the cytoplasm. This mitochondrial dysfunction is mediated through the upregulation of Bax protein and the concurrent downregulation of Bcl-2 expression, resulting in an increased Bax:Bcl-2 ratio that favors apoptotic cell death [14] [4].

Caspase activation represents a central feature of the compound's apoptotic mechanism. The compound induces activation of multiple caspases, including caspase-3, caspase-8, and caspase-9, in a concentration-dependent manner [15] [14]. Caspase-3 activation is particularly significant, as this executioner caspase is responsible for cleaving key cellular proteins including poly(ADP-ribose) polymerase (PARP), leading to DNA fragmentation and nuclear condensation characteristic of apoptotic cell death [3].

The compound's effects on the tumor suppressor protein p53 pathway represent another critical mechanism of apoptotic induction. Imidazole derivatives can function as p53-MDM2 interaction inhibitors, preventing the degradation of p53 and allowing for the accumulation of this tumor suppressor protein [16] [17]. Activated p53 subsequently upregulates the expression of pro-apoptotic genes including Bax, PUMA, and p21, while simultaneously downregulating anti-apoptotic proteins such as Bcl-2.

The extrinsic apoptotic pathway is also activated through the compound's ability to modulate death receptor signaling. The compound enhances the expression of death receptor ligands and their corresponding receptors, leading to the formation of death-inducing signaling complexes and subsequent activation of caspase-8 [14]. This dual activation of both intrinsic and extrinsic pathways ensures efficient apoptotic cell death even in cancer cells that may have developed resistance to individual apoptotic mechanisms.

Reactive oxygen species (ROS) generation represents an additional mechanism through which the compound induces apoptosis. The compound significantly increases intracellular ROS levels, leading to oxidative stress and subsequent activation of stress-responsive signaling pathways [18]. This oxidative stress contributes to mitochondrial dysfunction and enhances the overall apoptotic response.

The compound's ability to maintain intracellular pH homeostasis is crucial for efficient apoptotic execution. Research demonstrates that imidazole derivatives can induce intracellular acidification, which is essential for the proper functioning of apoptotic machinery [15]. The maintenance of appropriate pH conditions allows for optimal caspase activity and efficient DNA fragmentation during the execution phase of apoptosis.

The temporal coordination of apoptotic events induced by the compound follows a well-defined sequence. Initial mitochondrial depolarization and cytochrome c release occur within the first few hours of treatment, followed by caspase activation and PARP cleavage. DNA fragmentation and nuclear condensation represent the final stages of the apoptotic process, occurring 24-48 hours after initial compound exposure [3] [4].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

345.91394 g/mol

Monoisotopic Mass

343.91599 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types